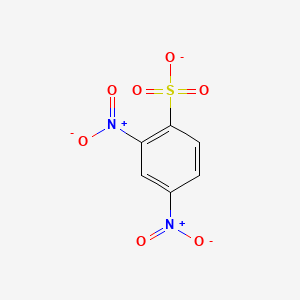

2,4-Dinitrobenzenesulfonate

描述

Contextualization of Aromatic Sulfonate Chemistry in Academic Inquiry

Aromatic sulfonic acids and their derivatives represent a cornerstone of organic chemistry, distinguished by the presence of a sulfonyl hydroxide (B78521) group (-SO₃H) attached to an aryl group. The chemistry of these compounds is primarily governed by the process of aromatic sulfonation, an electrophilic substitution reaction where a hydrogen atom on an aromatic ring is replaced by the -SO₃H group. solubilityofthings.com This functional group imparts strong acidic properties to the molecule; for instance, aromatic sulfonic acids are significantly stronger than their corresponding carboxylic acids. solubilityofthings.com

The academic and industrial interest in aromatic sulfonates stems from their remarkable versatility. They serve as crucial intermediates in the synthesis of a wide array of organic compounds, including dyes, pigments, and pharmaceuticals. solubilityofthings.com For example, the amides of p-aminobenzenesulfonic acid are foundational to the development of sulfa drugs. solubilityofthings.com Furthermore, their strong acidic nature makes them effective catalysts in various chemical syntheses, such as the production of resins and plastics, often allowing reactions to proceed under milder conditions. solubilityofthings.com The utility of this class of compounds extends to detergents, where petroleum sulfonates are widely used as additives. solubilityofthings.com Research continues to explore new methodologies for sulfonation, including greener and more efficient catalytic systems, highlighting the enduring importance of aromatic sulfonate chemistry in modern scientific inquiry. acs.org

Academic Significance of 2,4-Dinitrobenzenesulfonate in Organic and Environmental Science

Within the broad class of aromatic sulfonates, this compound (DNBS) stands out for its specific reactivity and applications, which are largely dictated by its unique structure featuring two electron-withdrawing nitro groups and a highly polar sulfonic acid group.

In organic science , DNBS is a valuable electrophilic reagent. The nitro groups make the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution, while the sulfonic acid group enhances its solubility in aqueous or polar solvents. solubilityofthings.com This dual functionality has been exploited in protein chemistry, where DNBS reacts with the free amino groups of amino acids and proteins, a property that has been utilized for protein analysis and modification since the mid-20th century. solubilityofthings.comacs.org More recently, its reactivity has been harnessed to develop advanced analytical tools. For example, this compound-functionalized carbon dots have been engineered as fluorescent probes for the detection and imaging of biologically significant compounds like biothiols. mdpi.com The sodium salt of DNBS is also used as a reactant in the synthesis of specialized molecules like aromatic dimethylene spacer-inserted cyclodextrin (B1172386) derivatives. fishersci.be Furthermore, 2,4-Dinitrobenzenesulfonic acid has been identified as a powerful and efficient Brønsted acid organocatalyst for reactions such as controlled ring-opening polymerization, demonstrating its utility in modern polymer synthesis. rsc.org

In environmental science , the study of this compound is less extensive compared to other aromatic compounds. However, like many nitro-substituted aromatic compounds, it raises environmental considerations. solubilityofthings.com Due to its high water solubility, it is likely to be mobile in the environment, which could lead to contamination of water systems. fishersci.comvulcanchem.com Research indicates that the compound undergoes moderate biodegradation. vulcanchem.com The reduction of the nitro groups during degradation can potentially form byproducts that may be harmful, underscoring the need for careful monitoring of its use and disposal. solubilityofthings.com Studies on the specific biodegradation pathways and environmental persistence of DNBS are limited, and it remains an area requiring further investigation to fully ascertain its ecological impact.

Historical Evolution of Research Perspectives on this compound Studies

The scientific focus on this compound has evolved significantly over the decades, mirroring broader trends in chemical and biological sciences.

Initial research, dating to the 1950s, concentrated on its fundamental chemical reactivity, particularly its utility as a reagent in protein chemistry. acs.org In a manner analogous to Sanger's reagent (2,4-dinitrofluorobenzene), DNBS was used to react with and identify terminal amino groups in proteins, contributing to the foundational understanding of protein structure. acs.orgnih.gov By the 1960s, its properties as a strong acid were being investigated, with studies exploring its behavior as an acid catalyst in organic reactions such as acetylation. acs.org

A common production method involves the treatment of 2,4-Dinitrochlorobenzene with aqueous sodium sulfite, which yields the sodium salt of 2,4-Dinitrobenzenesulfonic acid. chemicalbook.com This salt is a key intermediate, and its reduction is used to produce the colorant intermediate 1,3-diaminobenzene-4-sulfonic acid. chemicalbook.com

In recent years, research has pivoted towards more specialized and sophisticated applications. Scientists have leveraged the strong Brønsted acidity and unique electronic properties of DNBS to develop it as a highly efficient organocatalyst for complex reactions like ring-opening polymerizations, a significant advancement from its earlier role as a simple acid catalyst. rsc.org Concurrently, its electrophilic nature has been repurposed in the field of analytical chemistry and bio-imaging. Modern studies describe the incorporation of the 2,4-dinitrobenzenesulfonyl group into advanced probes and functionalized nanomaterials designed for the sensitive and selective detection of specific biological analytes in living cells. acs.orgmdpi.com This trajectory reflects a shift from using DNBS as a bulk reagent for chemical modification to a key component in the design of highly specific, functional molecules for advanced technological applications.

Data Tables

Table 1: Physical and Chemical Properties of 2,4-Dinitrobenzenesulfonic Acid

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄N₂O₇S | biosynth.com |

| Molecular Weight | 248.17 g/mol (anhydrous) | sigmaaldrich.com |

| Appearance | Yellow to yellow-brown crystalline powder | chemicalbook.com |

| Melting Point | 95-98 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in methanol; slightly soluble in water. chemicalbook.com The sodium salt is soluble in water and methanol. fishersci.be | fishersci.bechemicalbook.com |

| Acidity | Strong Brønsted acid | rsc.org |

| CAS Number | 89-02-1 (for acid); 698999-22-3 (for hydrate) | chemicalbook.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dinitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O7S/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h1-3H,(H,13,14,15)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOJUAKDTOOXRF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N2O7S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261189 | |

| Record name | Benzenesulfonic acid, 2,4-dinitro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46686-40-2 | |

| Record name | Benzenesulfonic acid, 2,4-dinitro-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46686-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2,4-dinitro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization of 2,4 Dinitrobenzenesulfonate

Established Synthetic Pathways for 2,4-Dinitrobenzenesulfonate Synthesis

The primary and most well-established method for the synthesis of 2,4-dinitrobenzenesulfonic acid involves the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene. This process is typically carried out by reacting 2,4-dinitrochlorobenzene with a salt of sulfurous acid, such as sodium sulfite or sodium bisulfite, in an aqueous medium. The two strongly electron-withdrawing nitro groups on the benzene (B151609) ring activate the chlorine atom for displacement by the sulfite nucleophile.

Optimization of Reaction Conditions and Precursors

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. Key factors that influence the outcome of the reaction include pH, temperature, solvent system, and the molar ratio of reactants.

The reaction is typically conducted in an aqueous medium at a pH ranging from 6 to 8. Maintaining a slightly alkaline to neutral pH is crucial for ensuring the availability of the sulfite nucleophile and for minimizing side reactions. The temperature of the reaction is another critical parameter, with studies indicating that temperatures in the range of 60-100°C are generally effective.

To improve the solubility of the sparingly soluble 2,4-dinitrochlorobenzene in the aqueous reaction mixture, the use of co-solvents or surfactants is often employed. Water-miscible organic solvents can enhance the reaction rate by creating a more homogeneous reaction environment. Alternatively, catalytic amounts of ionic or non-ionic surfactants can be added to facilitate the interaction between the reactants.

The molar ratio of the sulfite salt to 2,4-dinitrochlorobenzene is a key determinant of reaction completion and yield. An excess of the sulfite reagent is generally used to drive the reaction to completion.

Interactive Data Table: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Condition | Effect on Yield | Effect on Selectivity |

| pH | 6-8 | Optimal | High |

| <6 | Decreased | Potential for side reactions | |

| >8 | Decreased | Potential for side reactions | |

| Temperature | 60-80°C | Good | High |

| <60°C | Slow reaction rate | - | |

| >100°C | Increased side products | Lowered | |

| Solvent | Water | Standard | Good |

| Water + Co-solvent | Increased rate | Generally maintained | |

| Water + Surfactant | Increased rate | Generally maintained | |

| Reactant Ratio | Sulfite:DNCB > 1 | High | High |

| (Sulfite:DNCB) | Sulfite:DNCB = 1 | Lower | - |

Strategies for Enhancing Yield and Selectivity

To maximize the yield and selectivity of this compound, several strategies can be implemented. The gradual addition of the sulfite solution to the reaction mixture containing 2,4-dinitrochlorobenzene can help to control the reaction rate and minimize the formation of byproducts.

Careful control of the work-up procedure is also essential. After the reaction is complete, acidification of the reaction mixture is necessary to convert the sulfonate salt to the sulfonic acid. Subsequent purification steps, such as crystallization, can then be employed to obtain a high-purity product.

Novel Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical processes, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of this compound.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, this can be achieved through several approaches:

Use of Greener Solvents: Replacing traditional organic co-solvents with more environmentally benign alternatives, or conducting the reaction in water without any organic solvent, aligns with green chemistry principles.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can significantly reduce the energy consumption of the process.

Waste Reduction: Designing the synthesis to have a high atom economy, where the maximum proportion of the starting materials is incorporated into the final product, minimizes waste generation.

While specific, documented examples of the application of all green chemistry principles to the industrial synthesis of this compound are not extensively detailed in publicly available literature, the general trends in chemical synthesis point towards the adoption of such practices.

Catalytic Methodologies for this compound Formation

The use of catalysts can offer significant advantages in chemical synthesis, including increased reaction rates, milder reaction conditions, and improved selectivity. While the traditional synthesis of this compound from 2,4-dinitrochlorobenzene is a nucleophilic substitution reaction that does not typically require a catalyst for the main transformation, catalysis can play a role in related processes or alternative synthetic routes.

For instance, the development of catalysts for the direct sulfonation of 2,4-dinitrobenzene would represent a significant advancement, potentially offering a more atom-economical route to the desired product. However, the deactivating effect of the two nitro groups makes electrophilic aromatic substitution challenging. Research in the broader field of catalytic sulfonation of deactivated aromatic compounds may pave the way for such methodologies in the future.

Derivatization and Functionalization of this compound

The presence of the sulfonic acid group and the two nitro groups makes this compound a versatile platform for further chemical modifications. The sulfonic acid group can act as a leaving group in nucleophilic aromatic substitution reactions, and the nitro groups can be reduced to amino groups, opening up a wide range of derivatization possibilities.

A notable example of the functionalization of 2,4-dinitrobenzenesulfonic acid is its reaction with active methylene compounds. rsc.org In this ipso-nucleophilic substitution, the sulfonic acid group is displaced by a carbanion generated from an active methylene compound, leading to the formation of a new carbon-carbon bond. rsc.org This reaction proceeds under mild conditions and provides a route to highly functionalized dinitrophenyl derivatives. rsc.org

Table: Derivatization of 2,4-Dinitrobenzenesulfonic Acid with Active Methylene Compounds rsc.org

| Active Methylene Compound | Product | Yield (%) |

| Diethyl malonate | Diethyl 2-(2,4-dinitrophenyl)malonate | 85 |

| Dimethyl malonate | Dimethyl 2-(2,4-dinitrophenyl)malonate | 92 |

| Ethyl acetoacetate | Ethyl 2-(2,4-dinitrophenyl)-3-oxobutanoate | 88 |

| Malononitrile | 2-(2,4-Dinitrophenyl)malononitrile | 90 |

Furthermore, the sodium salt of 2,4-dinitrobenzenesulfonic acid is utilized in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin (B1172386) derivatives. essentialchemicalindustry.org The reaction of 2,4-dinitrobenzenesulfonic acid with the free amino groups of proteins is another important application, allowing for the chemical modification of biological macromolecules. researchgate.net The nitro groups can be readily reduced to amino groups using various reducing agents, such as catalytic hydrogenation, to yield 2,4-diaminobenzenesulfonic acid, a valuable intermediate in the synthesis of dyes and other specialty chemicals.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues typically involves the reaction of a substituted phenol with a corresponding sulfonyl chloride. A notable advancement in this area is the development of an environmentally benign method that circumvents the issues associated with traditional non-aqueous reaction conditions.

Historically, the reaction between 2,4-dinitrophenol and sulfonyl chlorides in the presence of a base like pyridine often leads to the formation of undesirable and insoluble pyridinium salts, which can impede the isolation of the desired product. mdpi.com A more facile and efficient method utilizes an aqueous base in conjunction with a water-miscible solvent. This approach has been successfully applied to produce a series of x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates. mdpi.com This method is not only efficient but also compatible with a wide range of starting materials.

The general scheme for this synthesis involves the reaction of a substituted phenol with a sulfonyl chloride in a basic aqueous solution. The choice of substituents on both the phenol and the sulfonyl chloride allows for the creation of a diverse library of analogues. For instance, the synthesis of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate has been successfully achieved and its molecular structure characterized using crystallographic techniques. eurjchem.com

Detailed research findings on the synthesis of various substituted this compound analogues are summarized in the table below.

| Entry | Phenol Component | Sulfonyl Chloride Component | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | 2,4-Dinitrophenol | 4'-phenylbenzenesulfonyl chloride | 2,4-Dinitrophenyl-4'-phenylbenzenesulfonate | Aqueous base, water-miscible solvent | Not Specified | mdpi.com |

| 2 | 2,4-Dinitrophenol | 2,4,6-trimethylbenzenesulfonyl chloride | 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate | Not Specified | Not Specified | eurjchem.com |

| 3 | 4-Nitrophenol | 4-methylbenzenesulfonyl chloride | 4-Nitrophenyl 4-methylbenzenesulfonate | Not Specified | 82% |

This table is generated based on available data and serves as an illustrative example of synthetic routes to substituted this compound analogues.

Incorporation of this compound Moieties into Complex Molecular Architectures

The this compound moiety can be incorporated into more complex molecules through various synthetic strategies, most commonly by forming sulfonamides or through reactions where the sulfonate acts as a leaving group. The high reactivity of 2,4-dinitrobenzenesulfonyl chloride towards nucleophiles makes it a valuable reagent for this purpose.

A primary application is the reaction of 2,4-dinitrobenzenesulfonyl chloride with primary amines to form stable 2,4-dinitrobenzenesulfonamides. sigmaaldrich.comfishersci.com This reaction serves as an effective method for protecting primary amines during multi-step syntheses. sigmaaldrich.comfishersci.com The resulting sulfonamide linkage is robust, allowing for subsequent chemical transformations on other parts of the molecule. For example, it has been used as a starting reagent in the synthesis of tert-butyl 2-[(2,4-dinitrophenyl) sulfonyl]aminoacetate. fishersci.com

Furthermore, 2,4-dinitrobenzenesulfonic acid itself can react directly with the free amino groups of large biomolecules, such as proteins. acs.org This reaction is utilized to produce dinitrophenylated antibodies, demonstrating the integration of the 2,4-dinitrophenyl group into complex biological macromolecules. biosynth.com

The following table presents examples of the incorporation of the this compound moiety into larger and more complex molecular structures.

| Entry | Starting Material | Reagent | Resulting Moiety | Complex Architecture | Application | Reference |

| 1 | Primary Amines | 2,4-Dinitrobenzenesulfonyl chloride | 2,4-Dinitrobenzenesulfonamide | Peptides, organic molecules | Protection of primary amines | sigmaaldrich.comfishersci.com |

| 2 | Glycosylamines | 2,4-Dinitrobenzenesulfonyl chloride | N-glycosyl-2,4-dinitrobenzenesulfonamide | Glycoconjugates | Synthesis of glycosyl sulfonamides | sigmaaldrich.com |

| 3 | Proteins (with free amino groups) | 2,4-Dinitrobenzenesulfonic acid | Dinitrophenylated amino groups | Antibodies, Proteins | Production of dinitrophenylated antibodies | acs.orgbiosynth.com |

| 4 | 4-Aminoacetophenone | 2,4-dichloro-5-methylbenzenesulfonyl chloride | Dichlorobenzenesulfonamide | Chalcone derivatives | Synthesis of biologically active molecules | nih.gov |

This table illustrates various methods for incorporating the this compound or related moieties into complex molecular frameworks.

Chemical Reactivity, Transformation Mechanisms, and Kinetics of 2,4 Dinitrobenzenesulfonate

Nucleophilic Aromatic Substitution (SNAr) Mechanisms Involving the 2,4-Dinitrobenzenesulfonate Moiety

The this compound system is a classic example of a substrate that readily undergoes nucleophilic aromatic substitution (SNAr). The presence of the two nitro groups at the ortho and para positions relative to the sulfonate group is critical for this reactivity. These groups activate the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. The SNAr reaction is a cornerstone of this compound's utility in chemical synthesis and as a reagent for derivatization.

Research has shown that in reactions with various nucleophiles, the sulfonate group is readily displaced. For instance, in reactions with thiols, the 2,4-dinitrobenzenesulfonyl group is efficiently removed, leading to the formation of a new bond between the aromatic ring and the sulfur atom of the thiol. researchgate.netmdpi.com Similarly, reactions with amines and phenoxides also result in the displacement of the sulfonate group. nih.govevitachem.commdpi.com The sulfonic acid group can also act as a leaving group in nucleophilic substitution reactions of related dinitrotoluene sulfonic acids. smolecule.com

It's important to note that in competitive scenarios, the relative leaving group ability of different substituents can influence the reaction pathway. However, for this compound, the sulfonate is the primary leaving group in SNAr reactions.

| Nucleophile | Reaction Description | Reference |

|---|---|---|

| Amines | The sulfonate group is displaced by primary and secondary amines in SNAr reactions. | nih.gov |

| Thiols | Efficient removal of the 2,4-dinitrobenzenesulfonyl group by thiols, such as in the detection of biothiols. | researchgate.netmdpi.com |

| Phenoxides | Displacement of the sulfonate group by substituted phenoxides has been studied to understand reaction kinetics. | mdpi.com |

The kinetics of SNAr reactions involving this compound and its derivatives have been the subject of detailed investigation. These reactions generally follow second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. nih.govmdpi.com The reaction mechanism is typically a two-step process involving the formation of a Meisenheimer complex as an intermediate. wikipedia.org

Studies on the reaction of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines have shown that the reaction can proceed through competitive S-O and C-O bond fissions. The dominance of S-O bond fission increases with the basicity of the amine and the electron-withdrawing strength of the substituent on the sulfonyl moiety. nih.gov For the S-O bond fission pathway, a change in the rate-determining step has been observed. nih.gov

In the reaction of 2,4-dinitrophenyl 5-substituted-2-furoates with 4-substituted phenoxides, the reaction follows an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.com This is supported by the observed Brønsted-type plots and Hammett correlations. mdpi.com The reactivity of nucleophiles plays a significant role, with more basic nucleophiles generally reacting faster. nih.gov

| Reactants | Kinetic Feature | Observation | Reference |

|---|---|---|---|

| 2,4-dinitrophenyl X-substituted benzenesulfonates and alicyclic secondary amines | Reaction Order | Second-order rate constants measured. | nih.gov |

| 2,4-dinitrophenyl X-substituted benzenesulfonates and alicyclic secondary amines | Rate-Determining Step | Change in rate-determining step observed for S-O bond fission at a specific pKa. | nih.gov |

| 2,4-dinitrophenyl 5-substituted-2-furoates and 4-substituted phenoxides | Mechanism | Addition-elimination mechanism with the initial attack being rate-determining. | mdpi.com |

The solvent plays a crucial role in the kinetics of SNAr reactions. Polar aprotic solvents are generally favored as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity. researchgate.net Studies on related systems have shown that changes in solvent composition, such as in methanol-dimethyl sulfoxide (B87167) (MeOH-Me₂SO) mixtures, can significantly affect the reaction rates. nih.gov The solvatochromism of reactants in different solvent mixtures can provide insights into the solvation model. nih.gov The solubility of 2,4-dinitrobenzenesulfonic acid is higher in polar solvents like water and methanol, which can influence reaction conditions. solubilityofthings.comchemicalbook.com

Catalysis can also be employed to enhance the rate of SNAr reactions. Metal complexes can activate the aromatic ring towards nucleophilic attack by withdrawing electron density. acsgcipr.org This can be achieved through π-complexation to the aromatic ring or σ-complexation to a heteroatom in the ring. acsgcipr.org While stoichiometric metal activation has been known for some time, catalytic systems using metals like ruthenium are being developed. acsgcipr.orgrsc.org Protic acids can also catalyze SNAr reactions by protonating heterocycles, and nucleophilic catalysts like DBU have been reported to influence selectivity. acsgcipr.org In the context of this compound, the inherent activation by the nitro groups is strong, but catalysis can still be relevant for less reactive nucleophiles or under milder conditions.

| Factor | Influence | Example | Reference |

|---|---|---|---|

| Solvent | Polar aprotic solvents generally increase the reaction rate. Solvent composition affects kinetics. | MeOH-Me₂SO mixtures show varying effects on reaction rates. | nih.gov |

| Metal Catalysis | Metal complexes can activate the aromatic ring by withdrawing electron density. | Ruthenium complexes used for π-activation. | acsgcipr.orgrsc.org |

| Acid/Base Catalysis | Protic acids can protonate heterocycles, and nucleophilic catalysts can influence selectivity. | DBU has been used as a nucleophilic catalyst. | acsgcipr.org |

Reductive Transformation Pathways of Nitro Groups in this compound

The nitro groups of this compound can be chemically reduced to amino groups, a transformation that is of significant industrial importance for the synthesis of dyes and other intermediates. chemicalbook.com This reduction can be achieved through various methods, often with simultaneous removal of the sulfonate group.

A notable method for the reduction of this compound involves the use of sulfur dioxide in an aqueous sulfuric acid medium at elevated temperatures. google.comdtic.mil This process concurrently reduces one or both nitro groups to primary amino groups and eliminates the sulfonic acid group. google.comdtic.mil The reaction is typically carried out at temperatures between 100°C and 250°C. google.com It is believed that the sulfur dioxide, in reducing the nitro group, is oxidized to sulfuric acid, which in turn catalyzes the desulfonation reaction. google.com

Another important reduction method is catalytic hydrogenation. google.com This can be performed using catalysts such as Raney nickel or palladium on carbon. google.com The hydrogenation is often carried out under acidic conditions (pH 3-5) and at temperatures ranging from 50-70°C. The use of a cosolvent, such as a low molecular weight carboxamide or an alcohol, can accelerate the reaction by improving the solubility of the starting material. google.com

The Béchamp reduction, using iron filings in acidic medium, is another classical method for reducing nitroarenes, and has been applied to 2,4-dinitrobenzenesulfonic acid. google.com

The reduction of this compound can lead to a variety of products depending on the reaction conditions. The primary products from the reductive desulfonation process are aminonitrobenzenes and diaminobenzenes. For example, the reduction of a related compound, 5-methyl-2,4-dinitrobenzenesulfonate, can yield 2-amino-4-nitrotoluene and/or 2,4-toluenediamine. google.com

In the reduction of 2,4-dinitrobenzenesulfonic acid, the target product is often 2,4-diaminobenzenesulfonic acid (metamic acid), which is a valuable colorant intermediate. chemicalbook.comgoogle.com The stepwise reduction of the nitro groups can also be envisioned, leading to aminonitrobenzenesulfonic acid intermediates. For instance, a process involving reduction-desulfonation may proceed through the intermediate formation of aminobenzene sulfonic acids, which then lose the sulfonic group under acidic conditions.

| Reduction Method | Key Conditions | Identified Products/Intermediates | Reference |

|---|---|---|---|

| Sulfur Dioxide in Aqueous Sulfuric Acid | 100°C - 250°C | Primary amino compounds (with desulfonation) | google.comdtic.mil |

| Catalytic Hydrogenation | Raney nickel or Pd/C, acidic pH, 50-70°C | 2,4-diaminobenzenesulfonic acid | google.com |

| Béchamp Reduction | Iron filings in acidic medium | 2,4-diaminobenzenesulfonic acid | google.com |

| General Reductive Desulfonation | Acidic conditions | Aminobenzene sulfonic acids (as intermediates) |

Oxidative Degradation Mechanisms of this compound

The degradation of this compound through oxidative processes is a key area of environmental chemistry research, focusing on its transformation into less harmful substances. The strong electron-withdrawing nature of the two nitro groups and the sulfonate group makes the aromatic ring electron-deficient and generally resistant to electrophilic attack, but susceptible to nucleophilic and radical-based attack.

Advanced Oxidation Processes (AOPs) Applied to this compound

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). kirj.eemdpi.com These radicals are powerful, non-selective oxidants capable of degrading a wide array of recalcitrant organic pollutants. kirj.ee While direct studies on the AOP-mediated degradation of this compound are not extensively detailed in the provided literature, the mechanisms can be inferred from the behavior of structurally similar aromatic compounds.

AOPs can be generated through various methods, including the use of ozone, hydrogen peroxide (H₂O₂), and UV light. kirj.eemdpi.com The primary reactive species, the hydroxyl radical, can initiate degradation by either abstracting a hydrogen atom or by adding to the aromatic ring. kirj.ee For this compound, the likely pathway involves the addition of •OH to the benzene (B151609) ring, initiating a series of reactions leading to ring hydroxylation. This step disrupts the aromaticity and is typically the rate-limiting step in the degradation of nitroaromatic compounds. Subsequent reactions can lead to the opening of the aromatic ring and its eventual mineralization into carbon dioxide, water, nitrate, and sulfate (B86663) ions.

Sulfate radical-based AOPs (SR-AOPs) offer an alternative with distinct advantages, including a longer radical half-life and effectiveness over a broader pH range compared to hydroxyl radicals. frontiersin.org Sulfate radicals (SO₄•⁻), generated by activating persulfate (PS) or peroxymonosulfate (B1194676) (PMS), can also oxidize recalcitrant contaminants. frontiersin.org The degradation of aromatic amines via other AOPs, such as the Co(II)/peracetic acid system, has shown that oxidation can lead to various by-products through nitrosation, nitration, and dimerization, suggesting that the degradation of this compound could also yield complex intermediates before complete mineralization. nih.gov

| AOP Method | Primary Reactive Species | Potential Reaction with this compound |

|---|---|---|

| Fenton/Photo-Fenton (Fe²⁺/H₂O₂) | Hydroxyl Radical (•OH) | Hydroxylation of the aromatic ring, leading to ring cleavage and mineralization. |

| UV/H₂O₂ | Hydroxyl Radical (•OH) | Photolysis of H₂O₂ generates •OH, which attacks the aromatic ring. mdpi.com |

| Ozonation | Ozone (O₃), Hydroxyl Radical (•OH) | Direct reaction with O₃ or degradation by •OH formed from ozone decomposition at high pH. kirj.ee |

| Sulfate Radical AOPs (e.g., Heat/UV/Metal-activated Persulfate) | Sulfate Radical (SO₄•⁻) | Oxidation via electron transfer or radical addition to the aromatic ring. frontiersin.org |

Photo-induced Transformation of this compound

The this compound moiety is known for its photo-active properties, which are utilized in various chemical and biological applications. The presence of the nitro groups significantly influences its electronic structure, making it susceptible to photo-induced transformations.

One of the key processes is photo-induced electron transfer (PET). The this compound group acts as a potent electron acceptor or fluorescence quencher. mdpi.commdpi.com In specially designed molecular probes, the fluorescence of a fluorophore can be quenched by an attached this compound group through a PET mechanism. mdpi.commdpi.com Upon interaction with a specific analyte (like hydrogen sulfide (B99878) or glutathione) that cleaves the sulfonate group, the PET process is disrupted, and fluorescence is restored, enabling detection. mdpi.commdpi.comnih.gov

This cleavage is a form of photo-induced transformation. For instance, in the context of photodynamic therapy, a photosensitizer can be rendered inactive by attaching a this compound "quencher". nih.goved.ac.uk Exposure to light, often in combination with a biological trigger like glutathione (B108866), can lead to the cleavage of the quencher, thereby activating the photosensitizer to generate cytotoxic reactive oxygen species. nih.gov A similar principle is applied in creating photo-controlled donors of therapeutic agents, where light irradiation triggers the release of the active molecule from a conjugate containing the this compound group. rsc.org

| Application | Mechanism | Outcome | Reference |

|---|---|---|---|

| Fluorescent Probes | Photo-induced Electron Transfer (PET) | The this compound group quenches fluorescence. Cleavage of the group by an analyte restores fluorescence. | mdpi.commdpi.com |

| Photodynamic Therapy (PDT) | Quencher Cleavage | The this compound group inactivates a photosensitizer. Its removal by light and/or a chemical trigger activates the therapeutic agent. | nih.goved.ac.uk |

| Ruthenium-Based Sensors | Displacement of Acceptor Group | The ortho-2,4-dinitrobenzenesulfonate group acts as a PET acceptor and is displaced by biothiols, restoring the luminescence of the metal complex. | mdpi.com |

| Therapeutic Donors | Photo-triggered Release | A therapeutic agent (e.g., SO₂) is released from a donor molecule containing a this compound moiety upon light irradiation. | rsc.org |

Hydrolytic Stability and Pathways of this compound

The hydrolytic stability of this compound and its derivatives is a critical factor in both its industrial application and its environmental fate. Generally, arenesulfonic acids and their salts are relatively stable compounds. However, the stability of sulfonate esters can vary significantly.

Studies on esters of 2,4-dinitrobenzenesulfonic acid have measured their hydrolytic stability. For example, the stability of certain this compound-based proinhibitors was monitored in HEPES buffer over a 24-hour period to assess their persistence in aqueous biological media. nih.gov Similarly, the hydrolytic stability of phenyl this compound was investigated in aqueous solutions as part of a study on bioconjugation agents. rsc.org

The hydrolysis pathway for compounds with a 2,4-dinitro-substituted benzene ring often proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. This is because the two strongly electron-withdrawing nitro groups stabilize the negative charge of the Meisenheimer complex intermediate that forms during the reaction. While direct studies on the hydrolysis of the this compound anion are limited, the pathway can be inferred from the alkaline hydrolysis of the structurally analogous compound 2,4-dinitroanisole (B92663) (DNAN). nih.gov The verified pathway for DNAN hydrolysis is an SₙAr reaction where a hydroxide (B78521) ion attacks the carbon atom attached to the leaving group (the methoxy (B1213986) group in that case). nih.gov

By analogy, the hydrolysis of this compound would involve the nucleophilic attack of a water molecule or hydroxide ion on the C-1 carbon of the benzene ring, with the sulfonate group (–SO₃⁻) acting as the leaving group. This reaction would lead to the formation of 2,4-dinitrophenol.

Proposed Hydrolysis Pathway: C₆H₃(NO₂)₂SO₃⁻ + OH⁻ → [C₆H₃(NO₂)₂(OH)(SO₃)]²⁻ (Meisenheimer complex) → C₆H₃(NO₂)₂OH + SO₃²⁻

| Compound Type | Experimental Conditions | Observation/Inferred Pathway | Reference |

|---|---|---|---|

| This compound Esters | HEPES buffer | Hydrolytic stability was monitored over 24 hours to determine the rate of hydrolysis. | nih.gov |

| Phenyl this compound | Aqueous solution, room temperature | Hydrolytic stability was investigated for its suitability as a bioconjugation agent. | rsc.org |

| Arenesulfonate Esters (general) | Water or dilute alkali | Readily hydrolyzed with S—O bond cleavage to yield the corresponding arenesulfonic acid. | thieme-connect.de |

| This compound Anion (inferred) | Alkaline aqueous conditions | Likely undergoes SₙAr hydrolysis, with the sulfonate group as the leaving group, forming 2,4-dinitrophenol. | nih.gov |

Interactions of this compound with Metal Ions and Complexes

The interaction of this compound with metal ions and their complexes is relevant in the fields of sensor technology, catalysis, and medicinal chemistry. The electron-rich oxygen atoms of the sulfonate group and the nitro groups can potentially coordinate with metal centers.

A notable example is found in the design of ruthenium-based sensors. In one such system, an ortho-2,4-dinitrobenzenesulfonate group is used as a photo-induced electron transfer (PET) acceptor. This group can be displaced by nucleophiles like biothiols, which restores the natural luminescence of the ruthenium complex, providing a signaling mechanism. mdpi.com Another study describes trinuclear arene ruthenium metallacycles that form a bowl-shaped cavity with oxygen atoms positioned to interact with small ions, mimicking the function of crown ethers. mdpi.com

In a different context, 2,4-dinitrobenzenesulfonic acid (DNBS) is used to induce experimental colitis in animal models. academie-sciences.fr In these studies, a manganese-based superoxide (B77818) dismutase (SOD) mimic was administered to counteract the inflammation caused by DNBS, suggesting a biological interaction scenario, although not necessarily direct chemical complexation between the manganese complex and the DNBS molecule itself. academie-sciences.fr The binding of various metal ions (such as Mg²⁺, Ca²⁺, Mn²⁺, and Cu²⁺) is known to alter the conformation and binding affinities of proteins like human serum albumin, which could in turn affect how these proteins interact with small molecules like this compound in a biological system. lew.ro

| Metal/Complex | Context of Interaction | Observed Role/Effect of this compound | Reference |

|---|---|---|---|

| Ruthenium(II) Complexes | Fluorescent Sensors | Acts as a displaceable fluorescence quencher and PET acceptor group. Its removal by an analyte triggers a luminescent signal. | mdpi.com |

| Arene Ruthenium Metallacycles | Ion Binding | Part of a larger structure designed to create a cavity that can interact with and bind small ions. | mdpi.com |

| Manganese(II) SOD Mimic | Biological Model (Induced Colitis) | Used as the inflammatory agent (DNBS) against which the therapeutic effect of the Mn complex is tested. | academie-sciences.fr |

| Various Metal Ions (Mg²⁺, K⁺, Ca²⁺, etc.) | Protein Binding Studies | General finding that metal ions can alter protein conformation, which could indirectly influence the protein's interaction with this compound. | lew.ro |

Environmental Fate, Transport, and Abiotic Transformation of 2,4 Dinitrobenzenesulfonate

Environmental Occurrence and Distribution of 2,4-Dinitrobenzenesulfonate in Various Compartments

This compound is not a naturally occurring compound; its presence in the environment is a direct result of human industrial and research activities. hmdb.ca It belongs to the class of organic compounds known as p-nitrobenzenesulfonates and is considered part of the human exposome, which encompasses all environmental exposures throughout a lifetime. hmdb.cacaymanchem.com Evidence of human exposure has been confirmed through its identification in human blood. hmdb.cahmdb.ca

Due to its use in chemical synthesis and as a model compound for ecotoxicological studies, there is potential for its release into various environmental compartments. semanticscholar.org The sulfonic acid group in its structure imparts excellent water solubility, suggesting that aquatic systems are a primary reservoir for this compound should a release occur. solubilityofthings.com Its sodium salt form is also readily soluble in water. echemi.comfishersci.com While specific monitoring data in soil, water, or air is not widely available in the reviewed literature, its physicochemical properties suggest it will primarily partition to the aqueous phase. When used in products like fertilizers, it is expected to become distributed on the soil upon application. industrialchemicals.gov.au

Adsorption and Desorption Dynamics of this compound in Environmental Matrices

The interaction of this compound with environmental solids like soil and sediment governs its mobility and bioavailability. These dynamics are controlled by adsorption (binding to particles) and desorption (release from particles).

Direct experimental data on the soil adsorption coefficient (Koc) for this compound is limited, with many safety data sheets noting "No data available". spectrumchemical.com However, insights can be drawn from studies on analogous nitroaromatic compounds. For compounds like 2,4-Dinitrotoluene (DNT) and 2,4-Dinitroanisole (B92663) (DNAN), sorption is strongly influenced by the organic carbon content and clay mineralogy of the soil. enviro.wikinih.gov

For many nitroaromatic energetics, adsorption is not solely dependent on partitioning to organic carbon; interactions with clay minerals can be significant. enviro.wiki Studies on the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) show it is generally weakly sorbed in soils, which is often attributed to its anionic form at typical environmental pH levels. nih.govnih.gov The sorption of 2,4-D tends to increase with higher soil organic carbon, but the quality of the organic matter, soil pH, and clay content also play crucial roles. nih.gov Given that this compound exists as an anion in most environmental conditions due to its strong acidic nature, it is expected to exhibit limited sorption to negatively charged soil particles, similar to 2,4-D, potentially making it mobile.

Table 1: Sorption Coefficients and Characteristics of Analogous Compounds

| Compound | Soil Type/Matrix | Sorption Coefficient (Kd or KF) | Key Influencing Factors |

|---|---|---|---|

| 2,4-Dinitroanisole (DNAN) | Various military soils | Linear Kd: 0.6 - 6.3 L/kg | Organic Carbon, Cation Exchange Capacity (Clay) nih.gov |

| 2,4-Dinitrotoluene (2,4-DNT) | General soils | Log KOC: ~1.98 | Soil Organic Matter enviro.wiki |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Urban soils | Freundlich KF: 2.89 - 8.02 | Organic Matter, Clay Content, Al/Fe Oxides, pH nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Various soils | Freundlich KF: 0.81 - 2.89 µg(1-1/n) g-1 mL(1/n) | Soil Organic Carbon, Soil Nitrogen, pH, Clay Content nih.gov |

This table presents data for compounds analogous to this compound to infer potential sorption behavior. Kd = Linear Adsorption Coefficient; KF = Freundlich Adsorption Coefficient; KOC = Organic Carbon-Normalized Sorption Coefficient.

The dissolution of this compound in aquatic systems is a key factor in its environmental transport. The presence of the sulfonic acid group makes the compound relatively soluble in water. solubilityofthings.com Its sodium salt is described as soluble in water and methanol. echemi.comfishersci.com However, some sources describe the acid form as only slightly soluble in water, indicating that the salt form is more likely to be encountered in a dissolved state in the environment. fishersci.comchemicalbook.com The solubility can also be influenced by the pH of the water, as the ionization of the strong sulfonic acid group affects its interaction with water molecules. solubilityofthings.com

Table 2: Solubility Profile of this compound

| Compound Form | Solvent | Solubility | Reference(s) |

|---|---|---|---|

| 2,4-Dinitrobenzenesulfonic acid | Water | Relatively soluble / Slightly soluble | solubilityofthings.comchemicalbook.com |

| Polar Organic Solvents (e.g., ethanol (B145695), acetone) | May dissolve | solubilityofthings.com | |

| Non-polar Organic Solvents | Limited solubility | solubilityofthings.com | |

| 2,4-Dinitrobenzenesulfonic acid sodium salt | Water | Soluble | echemi.comfishersci.com |

Leaching Potential and Mobility of this compound in Geochemical Systems

The potential for a chemical to leach through the soil profile and contaminate groundwater is a function of its water solubility and its tendency to sorb to soil particles. Given the high water solubility of this compound (particularly its salt form) and its expected low sorption to soil, it is likely to be mobile in the environment. fishersci.com This high mobility suggests a significant potential for leaching through the soil column and into underlying groundwater. Safety data sheets for the sodium salt explicitly warn against allowing the product to enter drains, groundwater, or water courses, underscoring its mobility in aqueous systems. caymanchem.comaksci.com

Studies on the herbicide 2,4-D, which also has low sorption coefficients, have shown it to be highly mobile in soils and prone to leaching, which may serve as a reasonable analogue for the potential behavior of this compound. nih.gov The lack of measured soil partition coefficients (Koc) for this compound remains a significant data gap for accurately quantifying its leaching risk. spectrumchemical.com

Volatilization Characteristics and Air-Water Exchange of this compound

Volatilization, the process of a chemical partitioning from soil or water into the air, is generally insignificant for compounds with low vapor pressure and low Henry's Law constants. This compound is a solid at room temperature and, as a strong acid that exists as an anion or a salt in the environment, it is expected to have a very low vapor pressure. caymanchem.comsolubilityofthings.com

Specific experimental data for the vapor pressure and Henry's Law constant of this compound are largely unavailable in the literature. caymanchem.comfishersci.com However, for the related compound 1-fluoro-2,4-dinitrobenzene, the estimated Henry's Law constant is low, suggesting it is essentially nonvolatile from water or moist soil. nih.gov Similarly, the acid and salt forms of the herbicide 2,4-D have low volatility, although some ester forms can be volatile. orst.eduepa.gov Based on its chemical nature as a sulfonic acid, this compound is not expected to volatilize, and therefore air-water exchange is not considered a significant environmental transport pathway.

Table 3: Selected Physicochemical Properties of 2,4-Dinitrobenzenesulfonic Acid

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₄N₂O₇S | |

| Molecular Weight | 248.17 g/mol | hmdb.ca |

| Physical State | Solid (crystalline powder) | solubilityofthings.comchemicalbook.com |

| Melting Point | 95-98 °C | chemicalbook.com |

| Water Solubility | Slightly soluble to soluble (form-dependent) | solubilityofthings.comechemi.comfishersci.comfishersci.comchemicalbook.com |

| Vapor Pressure | No information available | caymanchem.comfishersci.com |

| Henry's Law Constant | No information available | nih.gov (by analogy) |

| logP (Octanol-Water Partition Coefficient) | -0.9 (ALOGPS prediction) | hmdb.ca |

Mass Balance and Environmental Modeling of this compound Persistence

Comprehensive mass balance studies or specific environmental fate models for this compound are not readily found in the published literature. Such models require extensive data on a compound's physicochemical properties, sorption coefficients, and rates of transformation and degradation, much of which is not available for this specific chemical.

The compound itself is sometimes used in environmental and ecotoxicological studies as a model to understand the behavior of other nitro-substituted aromatic compounds. This indicates its utility in providing insights into the potential environmental fate of this class of chemicals. A study on the analogous compound 2,4-dinitroanisole (DNAN) highlights the type of integrated research necessary for robust environmental modeling, which includes determining key physicochemical parameters (pKa, logKow, solubility) and investigating abiotic and biotic transformation routes. nih.gov For nitroaromatic compounds, abiotic degradation pathways such as photolysis can be significant, while hydrolysis is often insignificant under typical environmental conditions. nih.gov The persistence of this compound in the environment will ultimately depend on its susceptibility to degradation processes, such as microbial breakdown and photolysis, which have not been fully investigated. industrialchemicals.gov.auspectrumchemical.com

Biodegradation and Biotransformation Pathways of 2,4 Dinitrobenzenesulfonate

Microbial Degradation of 2,4-Dinitrobenzenesulfonate in Environmental Systems

The persistence of synthetic compounds like this compound in the environment has spurred research into the microorganisms capable of breaking them down. Microbial degradation offers an effective and environmentally friendly approach to remediate contaminated sites. nih.govwikipedia.org This process relies on the metabolic versatility of various microorganisms to transform or completely mineralize such pollutants. wikipedia.org

A variety of microbial species and consortia have been identified for their ability to degrade sulfonated aromatic compounds. While specific studies focusing solely on this compound are limited, research on analogous compounds provides significant insights. For instance, bacterial and fungal strains such as Pseudomonas, Cupriavidus, Aspergillus, and Penicillium have been shown to degrade various aromatic and nitroaromatic compounds. nih.govfrontiersin.org Fungi, in particular, are adept at breaking down complex organic matter through the secretion of powerful oxidative enzymes. frontiersin.orgnih.gov

Microbial consortia, or mixed communities of microorganisms, often exhibit enhanced degradation capabilities compared to single strains. This is because different species can work synergistically, with one organism breaking down the initial compound into intermediates that are then utilized by others. For example, in the degradation of other pollutants, consortia of bacteria and fungi have demonstrated effective mineralization. frontiersin.orgfrtr.gov

Table 1: Examples of Microbial Genera Involved in the Degradation of Aromatic and Nitroaromatic Compounds

| Microbial Genus | Type | Known Degradation Capabilities |

| Pseudomonas | Bacterium | Degradation of various aromatic hydrocarbons and sulfonated compounds. d-nb.info |

| Cupriavidus | Bacterium | Degradation of 2,4-D and other herbicides. nih.gov |

| Alcaligenes | Bacterium | Degradation of benzene (B151609) sulfonate. uni-konstanz.de |

| Clostridium | Bacterium | Anaerobic desulfonation of arylsulfonates. nih.gov |

| Penicillium | Fungus | Transformation of dinitroanisole, a related nitroaromatic compound. nih.gov |

| Aspergillus | Fungus | Degradation of a wide range of organic compounds. frontiersin.org |

The isolation and detailed study of specific microbial strains are crucial for understanding the biochemical pathways of degradation. For instance, Alcaligenes sp. strain O-1 has been isolated for its ability to grow on benzene sulfonate as a sole carbon source. uni-konstanz.de Similarly, a Clostridium sp., strain EV4, was isolated for its capacity to utilize arylsulfonates as a sulfur source under anaerobic conditions. nih.gov

The characterization of these strains often involves studying their growth kinetics, identifying the enzymes they produce, and elucidating the metabolic pathways involved in the breakdown of the target compound. For example, studies on a Penicillium sp. demonstrated its ability to transform 2,4-dinitroanisole (B92663) through nitroreduction and demethylation, producing various metabolites. nih.gov While this is not this compound, the metabolic machinery involved is likely to be similar.

Enzymatic Mechanisms of this compound Biotransformation

The biotransformation of this compound is driven by specific enzymes that catalyze key steps in its breakdown. These enzymatic reactions are central to the detoxification and degradation of this compound. openaccessjournals.commedcraveonline.com

Nitroreductases are a class of enzymes that catalyze the reduction of nitro groups, a critical initial step in the degradation of many nitroaromatic compounds. mdpi.com These enzymes are found in various bacteria and can significantly impact the fate of compounds like this compound. mdpi.comnih.gov The reduction of the nitro groups on the benzene ring makes the molecule more susceptible to further enzymatic attack.

Research has shown that nitroreductases exhibit activity on a range of nitroaromatic compounds, including dinitrotoluenes and dinitrophenols. mdpi.comnih.gov For instance, the NprA nitroreductase from Rhodobacter capsulatus can reduce the ortho nitro group of various nitroaromatic compounds. nih.gov While direct studies on this compound are not extensively documented, the known substrate promiscuity of many nitroreductases suggests they would likely act on this compound as well. mdpi.comnih.gov

The cleavage of the carbon-sulfur (C-S) bond in sulfonated compounds is a key step in their degradation, a process known as desulfonation. d-nb.info This reaction is catalyzed by desulfonation enzymes, which can be oxygenases. d-nb.infouni-konstanz.de These enzymes often require molecular oxygen and a reducing agent like NAD(P)H to function. uni-konstanz.de

Studies on the degradation of benzenesulfonic acid by Alcaligenes sp. strain O-1 revealed a dioxygenase-catalyzed desulfonation mechanism. uni-konstanz.de This process involves the incorporation of both atoms of an oxygen molecule into the aromatic ring, leading to the formation of a catechol and the release of sulfite. uni-konstanz.de Similar oxygenolytic desulfonation mechanisms have been observed for other sulfonated aromatic compounds. d-nb.info It is highly probable that a similar enzymatic pathway is involved in the desulfonation of this compound.

Following the initial modifications of the nitro and sulfonate groups, the aromatic ring of the resulting intermediate must be cleaved for complete degradation. This critical step is catalyzed by dioxygenase enzymes, which break open the stable benzene ring structure. uni-konstanz.de

In the degradation of catechol, an intermediate formed from the desulfonation of benzenesulfonic acid, a catechol 2,3-dioxygenase is involved. uni-konstanz.de This enzyme catalyzes the meta-cleavage of the aromatic ring, leading to the formation of a linear, more easily degradable compound. uni-konstanz.de The subsequent metabolism of these ring-cleavage products typically leads to intermediates of central metabolic pathways, allowing the microorganism to utilize the carbon and energy from the original pollutant.

Metabolite Identification and Elucidation of Biodegradation Pathways of 2,4-Dinitrotoluene (DNT)

The biodegradation of 2,4-Dinitrotoluene (DNT) has been the subject of numerous studies, leading to the identification of various metabolites and the proposal of several degradation pathways. The initial steps of DNT transformation can proceed via two main routes: reductive or oxidative pathways.

Under anaerobic or denitrifying conditions, the primary transformation involves the reduction of the nitro groups. In a denitrifying enrichment culture using ethanol (B145695) as the primary substrate, DNT was transformed into 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and subsequently to 2,4-diaminotoluene (B122806). dtic.mil With extended incubation, the 2,4-diaminotoluene was further transformed. dtic.mil In pure cultures of Pseudomonas aeruginosa, DNT was partially reduced to 2,4-diaminotoluene, with the accumulation of 2-amino-4-nitrotoluene and 4-acetylamino-2-nitrotoluene, indicating that reduction and acetylation are significant biotransformation pathways. dtic.mil

Under aerobic conditions, some microorganisms can initiate the degradation of DNT through oxidation. For instance, the lignin-degrading fungus Phanerochaete chrysosporium can mineralize DNT. nih.gov The pathway involves an initial reduction to 2-amino-4-nitrotoluene, which is then oxidized. nih.gov

Advanced Analytical Techniques for Metabolite Profiling of 2,4-Dinitrotoluene (DNT)

The identification and quantification of DNT and its metabolites have been accomplished using a range of advanced analytical techniques. These methods are crucial for elucidating the complex biodegradation pathways.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating DNT and its various metabolites from complex environmental or culture samples. acs.org Coupled with UV detection, it allows for the quantification of known compounds. acs.org

For more definitive identification, Mass Spectrometry (MS) coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) is employed. thermofisher.comsysrevpharm.org High-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in determining the elemental composition of unknown metabolites. thermofisher.com Tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing the fragmentation patterns of the metabolites. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural confirmation of metabolites, often used in conjunction with MS techniques. sysrevpharm.org

| Analytical Technique | Application in DNT Metabolite Profiling |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of DNT and its known metabolites. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of a wide range of polar and non-polar metabolites. thermofisher.comsysrevpharm.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile metabolites, often after derivatization. sysrevpharm.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination of novel metabolites. thermofisher.com |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites through fragmentation analysis. thermofisher.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure confirmation of purified metabolites. sysrevpharm.org |

Proposed Sequential Degradation Pathways for 2,4-Dinitrotoluene (DNT)

Several sequential degradation pathways for DNT have been proposed based on the identification of intermediate metabolites.

Reductive Pathway (Anaerobic/Denitrifying):

Initial Reduction: One of the nitro groups of 2,4-Dinitrotoluene is reduced to an amino group, forming either 2-amino-4-nitrotoluene or 4-amino-2-nitrotoluene. dtic.mil

Second Reduction: The remaining nitro group is reduced, leading to the formation of 2,4-diaminotoluene. dtic.mil

Further Transformation: 2,4-diaminotoluene can be further degraded, although the subsequent steps are not as well-defined and may involve polymerization or other transformations. dtic.mil

Acetylation: In some bacteria, such as Pseudomonas aeruginosa, acetylation of the amino groups can occur, leading to metabolites like 4-acetylamino-2-nitrotoluene. dtic.mil

Oxidative Pathway by Burkholderia cepacia R34 (Aerobic):

Dioxygenation: A 2,4-DNT dioxygenase initiates the attack on the aromatic ring, incorporating both atoms of molecular oxygen. nih.gov

Dehydrogenation: This leads to the formation of 4-methyl-5-nitrocatechol (B15798).

Ring Cleavage: The 4-methyl-5-nitrocatechol undergoes extradiol ring cleavage catalyzed by an enzyme encoded by the dntD gene. nih.gov

Lower Pathway: The resulting product enters a "lower pathway" where it is further metabolized to central metabolic intermediates like pyruvate (B1213749) and propionyl-CoA. nih.gov This involves enzymes such as a CoA-dependent methylmalonate semialdehyde dehydrogenase (dntE) and a bifunctional isomerase/hydrolase (dntG). nih.gov

Fungal Degradation Pathway by Phanerochaete chrysosporium (Aerobic):

Initial Reduction: DNT is first reduced to 2-amino-4-nitrotoluene. nih.gov

Oxidation by Peroxidases: Manganese peroxidase (MnP) oxidizes 2-amino-4-nitrotoluene to 4-nitro-1,2-benzoquinone and methanol. nih.gov

Reduction and Methylation: The 4-nitro-1,2-benzoquinone is then reduced to 4-nitro-1,2-hydroquinone, which can be methylated to 1,2-dimethoxy-4-nitrobenzene. nih.gov

Further Oxidation and Nitrite (B80452) Removal: The intermediates are further oxidized by lignin (B12514952) peroxidase (LiP) and MnP, leading to the removal of the second nitro group as nitrite and the formation of 1,2,4-trihydroxybenzene. nih.gov

Ring Cleavage: The 1,2,4-trihydroxybenzene undergoes ring cleavage to ultimately form β-ketoadipic acid, which can enter central metabolism. nih.gov

Genetic and Molecular Basis of 2,4-Dinitrotoluene (DNT) Biodegradation

The genetic and molecular basis for the biodegradation of DNT has been extensively studied, particularly in bacteria that can utilize it as a sole source of carbon, nitrogen, and energy.

Identification of Genes Encoding Degradative Enzymes for 2,4-Dinitrotoluene (DNT)

In bacteria like Burkholderia cepacia R34, the genes responsible for DNT degradation are often clustered together on plasmids or the chromosome. nih.gov

| Gene/Gene Cluster | Encoded Enzyme/Function | Organism Example |

| dntAaAbAcAd | 2,4-DNT dioxygenase (initiates the oxidative attack on DNT) | Burkholderia cepacia R34 nih.gov |

| dntB | Methylnitrocatechol monooxygenase | Burkholderia cepacia R34 nih.gov |

| dntD | Extradiol ring fission enzyme (cleaves the aromatic ring of 4-methyl-5-nitrocatechol) | Burkholderia cepacia R34 nih.gov |

| dntE | CoA-dependent methylmalonate semialdehyde dehydrogenase (part of the lower pathway) | Burkholderia cepacia R34 nih.gov |

| dntG | Bifunctional isomerase/hydrolase (part of the lower pathway) | Burkholderia cepacia R34 nih.gov |

| dntR | Putative LysR-type transcriptional regulator | Burkholderia cepacia R34 |

The presence of these gene clusters suggests a relatively recent evolution of the DNT degradation pathway, likely through the recruitment and adaptation of enzymes from pathways for naturally occurring compounds. nih.gov

Gene Expression and Regulation Studies in Biodegradation of 2,4-Dinitrotoluene (DNT)

The expression of DNT degradation genes is typically regulated to ensure that the enzymes are produced only when the target compound is present. In Burkholderia cepacia R34, a putative LysR-type transcriptional regulator, encoded by a gene found within the DNT degradation gene cluster, is believed to control the expression of the dnt genes. nih.gov Reverse transcriptase PCR analysis has shown that the genes for the lower pathway, dntD, dntE, ORF13, and dntG, are organized as an operon, meaning they are co-transcribed as a single messenger RNA molecule. nih.gov This coordinated expression is an efficient mechanism for producing all the necessary enzymes for a specific part of the metabolic pathway simultaneously.

Bioaugmentation and Biostimulation Strategies for 2,4-Dinitrotoluene (DNT) Remediation

Bioaugmentation and biostimulation are two key strategies employed to enhance the bioremediation of sites contaminated with DNT.

Bioaugmentation involves the introduction of specific microorganisms with known DNT-degrading capabilities into the contaminated environment. mdpi.com This is particularly useful when the indigenous microbial population lacks the necessary catabolic genes. For example, a recombinant strain of Pseudomonas fluorescens was created by introducing the dnt genes from Burkholderia sp. strain DNT. nih.gov This engineered strain was able to degrade DNT and could be used to bioaugment contaminated soils. nih.gov Dual bioaugmentation has also been explored for co-contaminated sites, where one microbial strain detoxifies a co-contaminant (like a heavy metal) that inhibits the DNT-degrading activity of another strain. nih.gov

Biostimulation , on the other hand, focuses on stimulating the growth and activity of the native DNT-degrading microbial populations by modifying the environmental conditions. ucdavis.edu This can involve the addition of nutrients (like nitrogen and phosphorus), electron donors (like ethanol), or electron acceptors (like oxygen). ucdavis.edu For instance, the addition of inorganic fertilizers can improve the carbon-to-nitrogen-to-phosphorus ratio, thereby promoting microbial degradation of organic pollutants. ucdavis.edu The success of biostimulation depends on the presence of indigenous microorganisms with the potential to degrade the contaminant. ucdavis.edu

| Strategy | Description | Example Application for DNT Remediation |

| Bioaugmentation | Introduction of non-native microorganisms with specific degradative capabilities. mdpi.com | Inoculation of soil with a genetically engineered Pseudomonas fluorescens strain carrying dnt degradation genes. nih.gov |

| Biostimulation | Stimulation of indigenous microbial activity by adding nutrients or altering environmental conditions. ucdavis.edu | Addition of nitrogen and phosphorus sources to DNT-contaminated soil to enhance the activity of native degrading bacteria. ucdavis.edu |

Advanced Analytical Methodologies for 2,4 Dinitrobenzenesulfonate Research

Chromatographic Separation Techniques for 2,4-Dinitrobenzenesulfonate and its Derivatives

Chromatographic techniques are paramount for the separation of this compound from complex matrices and for the analysis of its derivatives and transformation products. High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Gas Chromatography (GC) each offer unique advantages depending on the analyte's properties and the analytical goals.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound and its derivatives. chemicalbook.comepa.gov The development of a robust HPLC method is a systematic process that involves several key stages to achieve the desired separation with adequate resolution, sensitivity, and efficiency. thermofisher.comchromatographyonline.com

The initial step in method development is method scouting , where various columns and mobile phase conditions are screened to find a promising starting point. thermofisher.com This is followed by method optimization , a more time-consuming phase that involves the iterative adjustment of parameters such as the mobile phase composition (including organic modifier, pH, and buffer strength), gradient profile, flow rate, and column temperature to fine-tune the separation and resolve critical peak pairs. chromatographyonline.com The final stage is method validation , which ensures the method is suitable for its intended application by assessing parameters like accuracy, precision, linearity, and robustness. thermofisher.com

For the analysis of this compound and its derivatives, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. For instance, a method for determining 2,4-dinitrophenyl derivatives involves using a mobile phase of acetonitrile (B52724) and water. sfu.cajfda-online.com The detection of these compounds is often accomplished using a UV-Vis detector, as the dinitrophenyl group provides a strong chromophore. sfu.cajfda-online.com In some applications, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to enhance detectability, particularly for carbonyl compounds that may be transformation products. epa.govfishersci.comnih.gov

Ion-pair HPLC is another valuable technique, especially for ionic compounds like this compound. This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the analyte, allowing for its retention on a reversed-phase column. rsc.orgnih.govresearchgate.netitwreagents.com An example includes an ion-pair HPLC method coupled with indirect fluorescence detection after a post-column reaction with a this compound derivative of a 3-hydroxyflavone. rsc.orgnih.gov

Below is a table summarizing typical HPLC conditions that can be adapted for the analysis of this compound and its derivatives based on published methods for related compounds.

| Parameter | Typical Conditions for 2,4-Dinitrophenyl Derivatives |

| Column | Reversed-phase C8 or C18, 3-5 µm particle size |

| Mobile Phase | Acetonitrile/water gradient or isocratic mixture. sfu.cajfda-online.com |

| May include buffers (e.g., acetate, citrate) to control pH. epa.gov | |

| Ion-pairing reagents (e.g., tetraalkylammonium salts for anions) can be added. itwreagents.comtechnologynetworks.com | |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis detection at a wavelength where the analyte absorbs strongly (e.g., ~360-370 nm for DNPH derivatives). sfu.cafishersci.com |

| Mass Spectrometry (MS) for structural confirmation. nih.gov | |

| Derivatization | Pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB) or 2,4-dinitrophenylhydrazine (DNPH) may be used. epa.govsfu.ca |

Ion Chromatography (IC) is a powerful technique specifically designed for the separation and determination of ionic species. thermofisher.com It is particularly well-suited for analyzing compounds like this compound, which exists as an anion in aqueous solutions. IC systems typically utilize ion-exchange columns and conductivity detection. lcms.cz

The core principle of IC involves the separation of ions based on their affinity for an ion-exchange resin. thermofisher.com For anion analysis, a stationary phase with positively charged functional groups is used. The mobile phase, or eluent, contains an ionic species that competes with the analyte ions for the binding sites on the resin. By controlling the eluent composition and strength, the retention and separation of different anions can be precisely controlled.

A key feature of modern IC systems is the use of a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analyte ions. thermofisher.com IC can be coupled with other detectors, such as mass spectrometry (IC-MS), to provide both quantitative and structural information, which is particularly useful for speciation analysis. pragolab.cz

While specific applications of IC for the direct analysis of this compound are not extensively documented in readily available literature, the principles of the technique suggest its high potential. IC could be effectively used to separate this compound from other inorganic and organic anions in a sample matrix. Mobile phase ion chromatography (MPIC), which combines ion-pair chromatography with suppressed conductivity detection, is another relevant approach. thermofisher.com

| Feature | Description |

| Principle | Separation of ions based on their interaction with an ion-exchange stationary phase. thermofisher.com |

| Stationary Phase | For anion analysis (like this compound), a resin with fixed positive charges (anion exchanger) is used. |

| Mobile Phase | An aqueous solution containing a competing ion (e.g., carbonate, hydroxide). lcms.cz |

| Detection | Primarily suppressed conductivity detection for high sensitivity. thermofisher.com Can also be coupled with UV-Vis or Mass Spectrometry. thermofisher.compragolab.cz |

| Potential Application | Separation and quantification of this compound in aqueous samples, distinguishing it from other ionic impurities or degradation products. |

Gas Chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile organic compounds. researchgate.net While this compound itself is a non-volatile salt, GC becomes highly relevant for the analysis of its potential volatile transformation or degradation products. scirp.org

For non-volatile compounds, a derivatization step is often necessary to convert them into a more volatile form suitable for GC analysis. scirp.org This involves a chemical reaction to modify the analyte's functional groups. However, the primary application of GC in the context of this compound research is the direct analysis of volatile molecules that may be formed through various chemical or biological degradation pathways.

GC is frequently coupled with a mass spectrometer (GC-MS), which acts as a powerful detector providing structural information for the identification of unknown compounds. nih.govshimadzu.com The mass spectrum of an eluting compound serves as a chemical fingerprint that can be compared against spectral libraries for positive identification. Techniques such as headspace GC-MS are particularly useful for analyzing volatile organic compounds (VOCs) in solid or liquid samples without extensive sample preparation. thermofisher.com

For example, in environmental studies, GC-MS is used to analyze for degradation products of similar compounds like explosives or pesticides in soil and water. researchgate.netnih.gov The analysis of potential volatile degradation products of this compound, such as nitroaromatics or other smaller organic fragments, would follow similar principles. researchgate.net

| Technique | Description | Application in this compound Research |

| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. researchgate.net | Analysis of volatile organic compounds that are potential transformation or degradation products of this compound. google.com |

| GC-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of MS. nih.govshimadzu.com | Identification and quantification of unknown volatile products formed during reactivity studies of this compound. |

| Headspace GC-MS | A sample introduction technique where the vapor above a sample is injected into the GC. thermofisher.com | Analysis of volatile organic compounds in the headspace of a reaction mixture containing this compound. |

| Derivatization | Chemical modification of non-volatile compounds to make them suitable for GC analysis. scirp.org | Could potentially be used to analyze non-volatile degradation products after converting them to volatile derivatives. |

Spectroscopic Characterization Techniques for Reaction Monitoring and Product Elucidation